molecular formula C14H9ClN2O B7535513 2-(4-Chloronaphthalen-1-yl)oxypyrazine

2-(4-Chloronaphthalen-1-yl)oxypyrazine

Cat. No.: B7535513
M. Wt: 256.68 g/mol
InChI Key: ACSYWUUHKVCCBS-UHFFFAOYSA-N
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Description

2-(4-Chloronaphthalen-1-yl)oxypyrazine is a heteroaromatic compound featuring a pyrazine core substituted with a 4-chloronaphthalen-1-yloxy group. Though explicit data on its synthesis or applications are absent in the provided evidence, its structural analogs and derivatives suggest roles in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(4-chloronaphthalen-1-yl)oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-12-5-6-13(11-4-2-1-3-10(11)12)18-14-9-16-7-8-17-14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSYWUUHKVCCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloronaphthalen-1-yl)oxypyrazine typically involves the reaction of 4-chloronaphthalen-1-ol with pyrazine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloronaphthalen-1-yl)oxypyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloronaphthalen-1-yl)oxypyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloronaphthalen-1-yl)oxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with 2-(4-Chloronaphthalen-1-yl)oxypyrazine, enabling comparative analysis:

Methyl(5-((4-chloronaphthalen-1-yl)oxy)-1H-benzimidazol-2-yl)carbamate (Compound 2)
  • Structure : Contains a benzimidazole core instead of pyrazine, with a carbamate group and 4-chloronaphthyloxy substituent.
  • Key Properties :
    • Molecular weight: 367.79 g/mol (from MS data) .
    • Melting point: 248.7–253.5 °C, indicative of high crystallinity and stability .
    • NMR Downfield shifts in aromatic protons (δ 7.45–8.33 ppm) highlight electron-withdrawing effects of the chlorine atom .
(4-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone (JWH-398)
  • Structure: Features a methanone bridge linking 4-chloronaphthalene to an indole moiety.
  • Key Properties: The ketone group increases polarity compared to ether-linked analogs.
2-(Piperidin-4-yloxy)pyrazine Hydrochloride
  • Structure : Shares the pyrazine core but substitutes the chloronaphthyl group with a piperidinyloxy moiety.
  • Key Properties :
    • Hydrochloride salt form enhances solubility in polar solvents.
    • Piperidine introduces basicity, contrasting with the neutral chloronaphthyl group .
(4-Chloronaphthalen-1-yl)boronic Acid
  • Structure : Replaces the pyrazine-ether system with a boronic acid group.
  • Key Properties :
    • Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions for drug synthesis.
    • The chlorine atom directs electrophilic substitution reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Solubility Insights
This compound* ~256.5 N/A Pyrazine, ether, chloronaphthyl Likely low aqueous solubility due to aromaticity
Methyl(5-((4-chloronaphthalen-1-yl)oxy)-1H-benzimidazol-2-yl)carbamate 367.79 248.7–253.5 Benzimidazole, carbamate Moderate polarity from carbamate
JWH-398 ~349.9 N/A Methanone, indole Lipophilic (typical of cannabinoids)
2-(Piperidin-4-yloxy)pyrazine HCl 231.7 N/A Pyrazine, piperidine High solubility in polar solvents
(4-Chloronaphthalen-1-yl)boronic acid ~216.5 N/A Boronic acid, chloronaphthyl Reactivity in cross-couplings

*Calculated molecular weight based on formula C₁₄H₉ClN₂O.

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